(3S)-3-hydroxyoctanoic acid

GPCR Pharmacology Metabolic Signaling Enantiomeric Selectivity

Mis-specified 3-hydroxyoctanoic acid-racemic (CAS 88930-08-9) or (R)-enantiomer-conflates HCA3 agonism with off-target antimicrobial activity, undermining GPCR assay reproducibility. Procure enantiopure (S)-3-hydroxycaprylic acid (CAS 33796-86-0) as the cognate endogenous HCA3 agonist. • HCA3/GPR109B agonism: EC50 8 µM (Ca2+ mobilization & cAMP) • Cryo-EM-validated receptor engagement (EMDB-36186) • Free of contaminating (R)-enantiomer antimicrobial activity Ideal for GPCR pharmacology, adipocyte antilipolytic signaling, and semiochemical research. ≥95% purity; ambient shipping; global delivery.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 33796-86-0
Cat. No. B1247225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-hydroxyoctanoic acid
CAS33796-86-0
Synonyms3-hydroxyoctanoate
3-hydroxyoctanoic acid
3-hydroxyoctanoic acid, (S)-
3-hydroxyoctanoic acid, (S)-isome
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)O)O
InChIInChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyNDPLAKGOSZHTPH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Hydroxyoctanoic Acid: Endogenous HCA3 Agonist for Metabolic & GPCR Research


(3S)-3-hydroxyoctanoic acid, also cataloged as (S)-3-hydroxycaprylic acid, is a chiral C8 β-hydroxy fatty acid and the primary endogenous agonist of the human hydroxycarboxylic acid receptor 3 (HCA3/GPR109B) . It functions as a β-oxidation intermediate that mediates negative feedback regulation of adipocyte lipolysis via Gi-type G-protein coupling . Unlike its (R)-enantiomer derived from bacterial polyhydroxyalkanoates, the (S)-form is the cognate signaling ligand in human energy metabolism, with a reported pEC50 of 5.1 (EC50 8 × 10⁻⁶ M) at HCA3 . Recent cryo-EM structural evidence (EMDB-36186) has resolved the (3S)-3HO–HCAR3–Gi complex, confirming specific enantiomer-dependent receptor engagement .

1
Workflow

Endogenous HCA3 GPCR signaling and metabolic pathway studies

2
Stereochemical Context

Single (3S)-enantiomer for enantiomer-specific receptor engagement review

3
Selection Logic

Supports human-relevant adipocyte lipolysis and β-oxidation feedback research

Stereochemical Purity of (3S)-3-Hydroxyoctanoic Acid in Research


The procurement of 3-hydroxyoctanoic acid without stereochemical specification—such as the racemic mixture (CAS 88930-08-9) or the bacterially derived (R)-enantiomer (CAS 137165-85-2)—introduces a critical functional divergence that undermines experimental reproducibility across GPCR pharmacology, metabolic signaling, and antimicrobial screening. The (S)-enantiomer is the sole endogenous agonist of human HCA3, whereas the (R)-enantiomer is a bacterial PHA monomer that exhibits antimicrobial activity (MIC 2.8–7.0 mM against bacteria, 0.1–6.3 mM against fungi) and inhibits quorum sensing in Pseudomonas aeruginosa PAO1—activities not shared by the (S)-form . This enantiomeric duality means that racemic or mis-specified material conflates two distinct pharmacological profiles within a single sample, leading to confounded dose-response relationships and irreproducible functional data .

Target
(3S)-3-Hydroxyoctanoic Acid

Cognate HCA3 agonist; human endogenous signaling ligand

Mismatch Risk
Racemic mixture (CAS 88930-08-9)

Undefined enantiomer ratio conflates HCA3 agonism with (R)-antimicrobial activity, confounding dose-response data

(R)-Enantiomer (CAS 137165-85-2)

Bacterial PHA monomer with antimicrobial screening activity; no reported HCA3 engagement, may shift assay interpretation

2-Hydroxyoctanoic acid

Non-endogenous positional isomer with higher assay potency, but pathway-response context may differ from β-oxidation intermediate

(3S)-3-Hydroxyoctanoic Acid: Head-to-Head Comparator Evidence


Enantiomer-Specific HCA3 Agonism: (3S) vs. (R)

The (3S)-enantiomer is the endogenous agonist of HCA3 with a pEC50 of 5.1 (EC50 8 µM), as recorded in the IUPHAR/BPS Guide to Pharmacology . By contrast, the (R)-enantiomer, isolated from bacterial polyhydroxyalkanoate (PHA) and confirmed at >99.9% enantiomeric excess via chiral GC analysis in Pseudomonas putida-derived polymer hydrolysates , has no reported activity at HCA3. Instead, (R)-3-hydroxyoctanoic acid exhibits antimicrobial activity with MIC values of 2.8–7.0 mM against Gram-positive and Gram-negative bacteria, and 0.1–6.3 mM against Candida albicans and Microsporum gypseum, and inhibits quorum sensing-regulated pyocyanin production in P. aeruginosa PAO1 . This constitutes a functional inversion: the (S)-enantiomer acts as a human GPCR ligand, while the (R)-enantiomer acts as an antimicrobial and anti-virulence agent.

Enantiomer-Specific HCA3 Agonism
Head-to-head
(3S): pEC50 5.1 at HCA3
(R): No HCA3 agonism; MIC 2.8–7.0 mM (bacteria), 0.1–6.3 mM (fungi)
Enantiomer-attribution review: distinct biological targets
Data to verify; chiral identity required
GPCR Pharmacology Metabolic Signaling Enantiomeric Selectivity

HCA3 Activation: 2-OH vs. 3-OH Octanoic Acid

In the seminal deorphanization study by Ahmed et al. (2009), GPR109B was activated by both 2-hydroxyoctanoic acid and 3-hydroxyoctanoic acid, but with a two-fold difference in potency: EC50 ≈ 4 µM for the 2-OH positional isomer vs. EC50 ≈ 8 µM for the 3-OH isomer (the (3S)-enantiomer) in intracellular calcium mobilization assays in human neutrophils . This indicates that the hydroxyl position on the carbon backbone directly modulates receptor activation potency, with the 2-OH isomer being more potent but the 3-OH isomer representing the physiologically relevant endogenous ligand generated via β-oxidation.

HCA3 Activation: 2-OH vs. 3-OH
Head-to-head
3-OH: EC50 ≈ 8 µM
2-OH: EC50 ≈ 4 µM (reported higher potency)
Endogenous ligand context: 3-OH is the physiological agonist
Calcium mobilization in human neutrophils
GPCR Deorphanization Structure-Activity Relationship Hydroxycarboxylic Acid Receptors

Human vs. Murine Antilipolytic Activity

Ahmed et al. (2009) demonstrated that (3S)-3-hydroxyoctanoic acid exerts antilipolytic activity on human adipocytes but not on murine adipocytes . This species selectivity arises because GPR109B (HCA3) is a human/primate-specific gene duplicate of GPR109A, and rodents lack a functional GPR109B ortholog. In contrast, octanoic acid (caprylic acid), the non-hydroxylated C8 fatty acid, does not activate HCA3 at all. This species-dependent pharmacology makes (3S)-3-hydroxyoctanoic acid uniquely valuable for studies requiring human-relevant metabolic signaling readouts, whereas rodent models are non-responsive.

Human vs. Murine Antilipolytic Activity
Species-selectivity
(3S): Active in human adipocytes; inactive in murine
Octanoic acid: no HCA3 activation
Model-response context: human HCA3 expression required
Rodent models are non-responsive
Adipocyte Biology Lipolysis Regulation Species Selectivity

Cryo-EM Structure of (3S)-Enantiomer Bound to HCA3

A cryo-electron microscopy structure of the (3S)-3-hydroxyoctanoic acid–HCAR3–Gi heterotrimeric complex has been deposited as EMDB-36186 . The density map unambiguously resolves the (3S)-enantiomer in the orthosteric binding pocket of HCAR3, providing direct structural evidence for enantiomer-specific receptor engagement. No equivalent structure exists for the (R)-enantiomer bound to HCAR3, and the (R)-enantiomer is not annotated as an HCAR3 ligand in any authoritative database. This structural data provides atomic-level validation that the (3S)-stereochemistry is required for HCAR3 binding, consistent with the compound's role as the endogenous agonist.

Cryo-EM Structure of (3S)-Enantiomer Bound to HCA3
Supporting evidence
(3S)-3HO-HCAR3-Gi complex (EMDB-36186)
(R): no equivalent cryo-EM structure reported
Structural evidence supports enantiomer-specific engagement
Requires validation in docking studies
Structural Biology GPCR Cryo-EM Ligand-Receptor Docking

Commercial Sourcing of 3-Hydroxyoctanoic Acid Forms

Commercially, 3-hydroxyoctanoic acid is available in three distinct forms with divergent specifications: (i) (3S)-3-hydroxyoctanoic acid (CAS 33796-86-0), sold as an HCA3 agonist research reagent with purity ≥95–98% ; (ii) racemic (±)-3-hydroxyoctanoic acid (CAS 88930-08-9), typically ≥98% purity but containing both enantiomers in unspecified ratio ; and (iii) (R)-3-hydroxyoctanoic acid (CAS 137165-85-2), primarily sourced from bacterial PHA depolymerization with reported enantiomeric excess >99.9% . The (3S)-enantiomer is specifically marketed as an HCA3 agonist by vendors such as Aladdin Scientific (Cat. H607160), while the racemate is sold as a general biochemical reagent without receptor activity specification. This disparity in intended use reflects the underlying functional differences documented in Sections 3.1–3.3.

Commercial Sourcing of Forms
Class-level
(3S): CAS 33796-86-0, single enantiomer, ≥95%
(±): CAS 88930-08-9, undefined enantiomer ratio
Specification review: CAS 33796-86-0 required for HCA3 studies
Supplier catalog comparison
Chemical Procurement Enantiomeric Purity Analytical Standards

(3S)-3-Hydroxyoctanoic Acid Research & Procurement Applications


HCA3 Pharmacological Assays & GPCR Deorphanization

Use (3S)-3-hydroxyoctanoic acid as the cognate endogenous agonist for HCA3/GPR109B in calcium mobilization assays (EC50 8 µM) , cAMP inhibition assays, and β-arrestin recruitment screening. The confirmed enantiomeric identity ensures that observed receptor activation is attributable to the physiologically relevant ligand, not a contaminating (R)-enantiomer with off-target antimicrobial activity. The cryo-EM structure (EMDB-36186) provides a validated template for structure-based design of HCA3-targeted compounds.

Human Adipocyte Lipolysis & Metabolic Disease Modeling

Employ (3S)-3-hydroxyoctanoic acid in human adipocyte assays to study HCA3-mediated antilipolytic signaling . The species specificity (active in human, inactive in murine adipocytes) makes this compound essential for translational metabolic research. Monitor plasma 3HO levels as a biomarker of β-oxidation flux under ketogenic diet, exhaustive exercise (3.41-fold increase), or pathological conditions such as diabetic ketoacidosis .

Enantiomer-Controlled: Mammalian Signaling vs. Bacterial PHA

When investigating the dual biological roles of 3-hydroxyoctanoic acid enantiomers, procure both (3S)-3-hydroxyoctanoic acid (CAS 33796-86-0) and (R)-3-hydroxyoctanoic acid (CAS 137165-85-2) as independent, stereochemically defined reagents. Use the (S)-enantiomer for HCA3-mediated signaling experiments; use the (R)-enantiomer for antimicrobial susceptibility testing (MIC 2.8–7.0 mM against bacteria, 0.1–6.3 mM against fungi) and Pseudomonas aeruginosa quorum sensing inhibition studies .

Chemical Ecology & Semiochemical Research

(3S)-3-hydroxyoctanoic acid functions as a recognized semiochemical emitted by the orchid Cymbidium floribundum to attract Japanese honeybees (Apis cerana japonica) . Procure the (S)-enantiomer for olfactory receptor studies or plant–pollinator chemical communication research.

Application
Selection Property
Validation Focus
HCA3 Pharmacological Assays and GPCR Deorphanization
Enantiomer-attribution review
Calcium mobilization and cAMP pathway-response context
Human Adipocyte Lipolysis and Metabolic Disease Modeling
Human model-response context
Antilipolytic signaling and β-oxidation biomarker monitoring
Enantiomer-Controlled Signaling vs. Antimicrobial Screening
Stereochemical-control context
Independent procurement of (S)- and (R)-enantiomers for assay comparison
Chemical Ecology and Semiochemical Research
Olfactory receptor study fit
Plant–pollinator communication endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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